N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-3-7-19(8-4-17)13-27-12-11-22-21(14-27)24(30)28(16-25-22)15-23(29)26-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGKOJRACGYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the 4-methylphenyl groups and the acetamide moiety. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it could be explored as a lead compound for drug development.
Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyrimidinone and acetamide-containing derivatives. Key comparisons include:
2.1. Core Heterocycle Variations
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrido[4,3-d]pyrimidinone | 3-Acetamide (4-methylphenyl), 6-benzyl (4-methylphenyl) | Not provided | Not provided | N/A |
| 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () | Thieno[3,2-d]pyrimidinone | 2-Sulfanylacetamide (trifluoromethoxyphenyl), 3-(4-methylphenyl) | 686.77 (CAS: 686771-47-1) | Not provided | [12] |
| N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () | Thieno[3,2-d]pyrimidinone | 3-Acetamide (2-ethyl-6-methylphenyl), 7-phenyl | 403.50 | Not provided | [13] |
| Compound 24 () | Pyrido-thieno[2,3-d]pyrimidinone | 3-Acetamide, 7-methyl, 2-phenylamino | 369.44 | 143–145 | [2] |
Key Observations :
- Substituent Effects : The trifluoromethoxy group in increases electronegativity and lipophilicity compared to the methylphenyl groups in the target compound, which may impact membrane permeability [12].
2.2. Acetamide-Linked Analogues
| Compound Name / ID | Acetamide Substituent | Additional Features | Biological Activity (If Reported) | Reference |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl | Pyrido[4,3-d]pyrimidinone core | Not provided | N/A |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () | 4-Phenoxyphenyl | Pyrimidinone-thioether linker | Not reported | [7] |
| 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () | 4-Phenylthiazolyl | Pyrazole-thiazole hybrid | Analgesic activity (tail immersion test) | [5] |
Key Observations :
- Pharmacophore Role: The acetamide group is conserved across analogues, suggesting its role as a hydrogen-bond donor/acceptor in target interactions [5][7].
2.3. Physicochemical Properties
| Compound Name / ID | IR Peaks (C=O, NH) | ^1H NMR Features | Solubility (Inferred) | Reference |
|---|---|---|---|---|
| Target Compound | Not provided | Not provided | Moderate (methyl groups enhance lipophilicity) | N/A |
| Compound 24 () | 1,730 cm⁻¹ (C=O), 3,390 cm⁻¹ (NH) | δ 2.10 (COCH3), 7.37–7.47 (Ar-H) | Low (high m.p. suggests crystalline structure) | [2] |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () | 1,730 cm⁻¹ (C=O), 3,390 cm⁻¹ (NH) | δ 6.01 (CH-5), 7.82 (Ar-H) | Low (chlorine substituents reduce solubility) | [9] |
Key Observations :
- Spectroscopic Consistency : Acetamide-linked compounds show characteristic IR peaks for C=O (~1,730 cm⁻¹) and NH (~3,390 cm⁻¹), aiding structural validation [2][9].
- Solubility Challenges : Bulky aromatic substituents (e.g., dichlorophenyl in ) may reduce aqueous solubility, whereas methyl groups (target compound) offer a balance between lipophilicity and bioavailability [9].
Biological Activity
N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets. The IUPAC name reflects its complex structure, which includes both aromatic and heterocyclic components.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 392.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound has shown potential as an inhibitor of specific molecular targets involved in cancer progression. Its mechanism primarily involves:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases that play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival.
- Interaction with HER2 Receptor : Preliminary studies suggest that it may inhibit the HER2 receptor, which is overexpressed in certain breast cancers .
Therapeutic Applications
The compound's unique structure suggests several therapeutic applications:
- Anticancer Activity : Research indicates that it may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for further investigation as a therapeutic agent against diseases where these enzymes are dysregulated.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental models:
- A study published in Molecular Pharmacology demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Another investigation highlighted the compound's role in inhibiting the proliferation of leukemia cells through targeted inhibition of kinases involved in cell signaling pathways. The results indicated a dose-dependent response in cell viability assays .
Table 2: Summary of Biological Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
